4-(Oxetan-3-yl)piperidine Hemioxalate

Lipophilicity modulation Physicochemical optimization ADME property tuning

Medicinal chemists optimizing CNS candidates or developing PROTACs face challenges with highly basic piperidine amines (pKaH >10) causing lysosomal trapping and high Vd. 4-(Oxetan-3-yl)piperidine Hemioxalate addresses this via oxetane-induced pKaH reduction and LogD lowering without MW increase. • Reduced pKaH vs. unsubstituted piperidine; improved solubility vs. alkyl analogs. • Validated in kinase inhibitors (IRAK4 IC₅₀ = 3 nM) and PROTAC linker chemistry. • Bench-stable crystalline hemioxalate salt for accurate weighing and reproducible amide coupling.

Molecular Formula C18H32N2O6
Molecular Weight 372.462
CAS No. 1257294-01-1; 1394319-81-3; 1523606-46-3
Cat. No. B2774022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxetan-3-yl)piperidine Hemioxalate
CAS1257294-01-1; 1394319-81-3; 1523606-46-3
Molecular FormulaC18H32N2O6
Molecular Weight372.462
Structural Identifiers
SMILESC1CNCCC1C2COC2.C1CNCCC1C2COC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C8H15NO.C2H2O4/c2*1-3-9-4-2-7(1)8-5-10-6-8;3-1(4)2(5)6/h2*7-9H,1-6H2;(H,3,4)(H,5,6)
InChIKeyQNRCCNUCCUODHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Oxetan-3-yl)piperidine Hemioxalate (CAS 1257294-01-1/1394319-81-3/1523606-46-3): Core Structural and Procurement Identification


4-(Oxetan-3-yl)piperidine Hemioxalate (CAS 1257294-01-1 for the free base; 1394319-81-3 for the 1:1 oxalate; 1523606-46-3 for the 2:1 hemioxalate) is a sp³-rich heterocyclic building block that combines a six-membered saturated piperidine ring with a four-membered oxetane moiety, supplied as a crystalline oxalate salt with molecular formula C18H32N2O6 and molecular weight 372.46 g/mol [1]. The compound belongs to the privileged class of piperidine derivatives—the most common heterocyclic subunit among FDA-approved drugs [2]—while incorporating the oxetane motif as a metabolically stable, polarity-enhancing substituent that has gained substantial traction in medicinal chemistry optimization campaigns (2017–2022) [3]. The hemioxalate salt form provides a solid, bench-stable format suitable for weighing and synthetic manipulation in both medicinal chemistry and chemical biology workflows .

4-(Oxetan-3-yl)piperidine Hemioxalate: Why Simple Piperidine Analogs Cannot Replace the Oxetane-Modified Scaffold


The substitution of a simple piperidine building block (e.g., 4-methylpiperidine, 4-ethylpiperidine, or unsubstituted piperidine) for the oxetane-modified variant is not chemically or pharmacologically equivalent. The oxetane moiety is not a passive alkyl substituent; it functions as a non-classical bioisostere of the carbonyl group and as an active modulator of key physicochemical determinants—including basicity (pKaH), lipophilicity (LogD), aqueous solubility, and metabolic clearance—without appreciably increasing molecular weight or introducing aromatic planarity [1]. While a gem-dimethyl or simple alkyl-substituted piperidine would increase LogD and reduce aqueous solubility, the oxetane substitution has the opposite effect: it reduces LogD relative to the parent piperidine due to the polarity of the oxetane oxygen, thereby improving solubility and potentially mitigating hERG and CYP liabilities [2]. Furthermore, the oxetane's conformational constraints and hydrogen-bond-accepting capacity can profoundly alter target engagement geometry in ways that cannot be recapitulated by isomeric oxetane substitution patterns (e.g., 2-(oxetan-3-yl)piperidine vs. 3-(oxetan-3-yl)piperidine) or by non-oxetane analogs [3]. The hemioxalate salt form additionally offers distinct solid-state handling and purification advantages compared to the free base or alternative salt forms .

4-(Oxetan-3-yl)piperidine Hemioxalate: Comparative Physicochemical and Pharmacological Differentiation Evidence


Oxetane Substitution Reduces Lipophilicity (LogD) Relative to Alkyl-Substituted Piperidine Analogs

The 4-(oxetan-3-yl) substituent significantly reduces lipophilicity compared to alkyl-substituted piperidine analogs. The polar nature of the oxetane oxygen reduces overall LogD relative to a gem-dimethyl or simple alkyl group [1]. This is a critical differentiator for compounds where high LogD would lead to poor solubility, high plasma protein binding, or elevated off-target toxicity risk [2].

Lipophilicity modulation Physicochemical optimization ADME property tuning

Oxetane-Modified Piperidine Derivatives Achieve Sub-Nanomolar Kinase Inhibitor Potency

While the parent 4-(oxetan-3-yl)piperidine building block itself is not the active pharmacophore, derivatives incorporating the 1-(oxetan-3-yl)piperidin-4-yl motif have demonstrated exceptional biochemical potency. For example, an indazole-based inhibitor bearing the 1-(oxetan-3-yl)piperidin-4-yl group exhibited an IC50 of 3 nM against interleukin-1 receptor-associated kinase 4 (IRAK4) in a biochemical assay using 11-point concentration-response from 20 μM to 0.073 nM [1]. This potency is within an order of magnitude of clinical-stage IRAK4 inhibitors and demonstrates that the oxetane-piperidine scaffold is compatible with high-affinity target engagement [2].

Kinase inhibition IRAK4 Potency optimization Medicinal chemistry

Oxetane Substitution Reduces Piperidine pKaH and Enhances Solubility Relative to Unsubstituted Piperidine

The oxetane ring, when attached at the 4-position of piperidine, exerts an electron-withdrawing inductive effect through the saturated carbon linkage, reducing the basicity (pKaH) of the piperidine nitrogen relative to unsubstituted piperidine. The reduction is intermediate between piperidine and the corresponding 4-piperidone [1]. Concurrently, the increased polarity from the oxetane oxygen enhances aqueous solubility compared to gem-dimethyl or alkyl-substituted piperidine analogs [2].

pKa modulation Basicity reduction Aqueous solubility ADME optimization

4-(Oxetan-3-yl)piperidine Enables Regioselective Scaffold Differentiation vs. Isomeric 2- and 3-Substituted Oxetane-Piperidines

The 4-substituted regioisomer offers distinct synthetic accessibility and downstream derivatization trajectories compared to 2- and 3-substituted oxetane-piperidine isomers (e.g., 2-(oxetan-3-yl)piperidine, CAS 1892459-24-3; and 3-(oxetan-3-yl)piperidine, CAS 1273568-27-6). The 4-substituted variant positions the reactive secondary amine at the para-like position of the piperidine ring, enabling orthogonal functionalization strategies—such as reductive amination, sulfonylation, or arylation—without the steric constraints present in the 2-substituted isomer or the conformational ambiguity of the 3-substituted isomer [1]. This regiochemical distinction is critical for systematic structure–activity relationship (SAR) exploration in fragment elaboration campaigns [2].

Regioselectivity Scaffold diversification SAR exploration Fragment-based drug discovery

Oxetane-Containing Building Blocks Offer Favorable Metabolic Stability Profile Supported by FDA-Approved Drug Precedent

Oxetane-containing motifs have been validated in four FDA-approved drugs (Orlistat, Paclitaxel, Docetaxel, and Cabazitaxel), confirming that the oxetane ring is compatible with favorable human pharmacokinetics and does not introduce unacceptable metabolic or toxicological liabilities . When substituted for gem-dimethyl or carbonyl groups, oxetane units can induce profound changes in metabolic stability while maintaining or improving solubility and lipophilicity profiles [1]. The strained yet metabolically robust nature of the oxetane ring makes it a preferred substituent over more oxidatively labile alkyl groups in lead optimization [2].

Metabolic stability Oxetane bioisostere Pharmacokinetic optimization FDA-approved drugs

Hemioxalate Salt Form Provides Enhanced Crystallinity and Handling vs. Free Base for Weighing and Long-Term Storage

4-(Oxetan-3-yl)piperidine is commercially supplied as the hemioxalate salt (2:1 piperidine:oxalic acid stoichiometry), which offers distinct practical advantages over the free base. The hemioxalate is a white crystalline solid at ambient temperature, facilitating accurate weighing and reproducible synthetic transformations . In contrast, the free base (CAS 1257294-01-1) is an oil or low-melting solid that presents handling challenges, including hygroscopicity and difficulty in precise mass measurement for stoichiometric reactions [1]. The salt form also provides enhanced long-term bench stability and reduces the likelihood of carbonate formation upon atmospheric exposure [2].

Salt form selection Crystallinity Bench stability Solid-state properties

4-(Oxetan-3-yl)piperidine Hemioxalate: Evidence-Backed Research Applications and Procurement Use Cases


Lead Optimization Programs Requiring pKaH Reduction and Solubility Enhancement Without Molecular Weight Increase

In medicinal chemistry campaigns where a basic piperidine amine confers undesirably high pKaH (>10) leading to lysosomal trapping, high volume of distribution, or phospholipidosis risk, the 4-(oxetan-3-yl)piperidine scaffold offers a validated solution. The oxetane substitution reduces pKaH to an intermediate value between unsubstituted piperidine and 4-piperidone, while simultaneously improving aqueous solubility through increased polarity [1]. This dual optimization—reduced basicity and enhanced solubility—is achieved without adding significant molecular weight or introducing aromatic planar character that could reduce three-dimensionality and increase promiscuous binding risk [2].

Kinase Inhibitor Fragment Elaboration and PROTAC Linker-Piperidine Conjugation

Derivatives incorporating the 1-(oxetan-3-yl)piperidin-4-yl motif have demonstrated single-digit nanomolar potency against clinically relevant kinases such as IRAK4 (IC50 = 3 nM), validating the scaffold for kinase inhibitor discovery [1]. The secondary amine of the piperidine ring serves as a versatile conjugation handle for PROTAC (Proteolysis Targeting Chimera) linker attachment, E3 ligase ligand conjugation, or further elaboration into ATP-competitive kinase hinge-binding motifs [2]. The hemioxalate salt format ensures accurate stoichiometry in amide coupling and reductive amination steps, critical for reproducible PROTAC synthesis [3].

Physicochemical Property Optimization in CNS Drug Discovery Programs

For central nervous system (CNS) drug discovery programs where balanced LogD, reduced basicity, and favorable metabolic stability are paramount, the 4-(oxetan-3-yl)piperidine building block offers a rationally designed starting point. The reduced LogD relative to alkyl-substituted piperidines improves the likelihood of achieving optimal CNS multiparameter optimization (MPO) scores, while the reduced pKaH mitigates P-glycoprotein efflux susceptibility associated with highly basic amines [1]. The metabolic stability conferred by the oxetane motif, validated by its presence in four FDA-approved drugs, further supports CNS lead optimization efforts where cytochrome P450-mediated clearance must be minimized [2].

Spirocyclic Scaffold Construction and 3D Fragment Library Expansion

The 4-(oxetan-3-yl)piperidine core is a precursor for densely functionalized spirocyclic oxetane-piperidine scaffolds, which represent a valuable addition to three-dimensional fragment libraries for fragment-based drug discovery (FBDD) [1]. The sp³-rich character of the scaffold enhances three-dimensionality (as measured by plane of best fit, PBF, and principal moment of inertia, PMI, metrics) relative to planar aromatic fragments, thereby increasing the probability of identifying novel binding modes and improving hit-to-lead success rates [2]. The 4-substituted regioisomer provides a specific exit vector geometry that complements 2- and 3-substituted isomers in systematic 3D fragment space exploration [3].

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